molecular formula C12H18ClN B2814685 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2219368-63-3

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2814685
CAS RN: 2219368-63-3
M. Wt: 211.73
InChI Key: SMFVQGNTCZAURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 39213-97-3 . It is an important raw material and intermediate for pharmaceuticals . It belongs to a large group of natural products known as isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) has garnered a lot of attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold of THIQ . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI Code: 1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Scientific Research Applications

  • Antiglioma Activity

    • Tetrahydroisoquinoline (THI) derivatives, including compounds related to 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been identified to selectively block the growth of C6 glioma while leaving normal astrocytes relatively unaffected. These findings suggest potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).
  • Synthesis and Biological Activity

    • Synthesized derivatives of tetrahydroisoquinoline have demonstrated moderate adrenergic blocking and sympatholytic activities, showcasing their potential in biological applications (Aghekyan et al., 2017).
  • Local Anesthetic Activity and Toxicity Studies

    • A study on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines highlighted their high local anesthetic activity, with some derivatives being more active than lidocaine. This research emphasizes the need for further investigations of these compounds as potential drug candidates (Azamatov et al., 2023).
  • Anticancer Agents

    • Studies have shown that the tetrahydroisoquinoline moiety, present in various biologically active molecules, makes its derivatives excellent candidates as potential anticancer agents. This research has led to the synthesis of new analogs with potential pharmaceutical applications (Redda et al., 2010).
  • Structure Analysis for Medicinal Chemistry

    • The crystal structure analysis of various tetrahydroisoquinoline derivatives provides essential information for understanding their biological activity and potential medicinal applications (Wouters et al., 2010).
  • Analgesic and Anti-Inflammatory Effects

    • Research on specific derivatives of tetrahydroisoquinoline has shown pronounced analgesic and anti-inflammatory effects, indicating their potential use in medical practice as non-narcotic analgesics (Rakhmanova et al., 2022).
  • Anticoagulant Activity

    • A study on the anticoagulant activity of 1-aryl derivatives of tetrahydroisoquinolines suggests their potential use in the development of new anticoagulant drugs (Glushkov et al., 2006).
  • Antibacterial and Antifungal Properties

    • Organosilicon lipid-like derivatives of tetrahydroisoquinoline have been evaluated for their antimicrobial activity, displaying strong antibacterial and antifungal properties. This indicates their potential as monotherapeutic agents for treating infections in cancer patients (Zablotskaya et al., 2018).
  • Antimalarial Activity

    • Certain 1-aryl-1,2,3,4-tetrahydroisoquinolines have exhibited moderate to high antiplasmodial activity, justifying further investigation as potential antimalarial agents (Hanna et al., 2014).
  • Cerebral Protective Agents

    • 1,2,3,4-tetrahydroisoquinoline derivatives have shown promise as cerebral protective agents, exhibiting anticonvulsant activity and protecting against ischemia-induced neuronal degeneration (Ohkubo et al., 1996).
  • Synthesis of Pharmaceutical Agents

    • Novel approaches for the synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, which are important scaffolds in natural products with a variety of bioactivities, have been developed for pharmaceutical applications (Liu et al., 2015).
  • Dopamine D-1 Antagonists

    • Isomeric tetrahydroisoquinolines have been evaluated for their dopamine D-1 antagonist activity, providing insights into the development of selective dopamine antagonists (Riggs et al., 1987).

properties

IUPAC Name

1-propyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12;/h3-4,6-7,12-13H,2,5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFVQGNTCZAURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=CC=CC=C2CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.